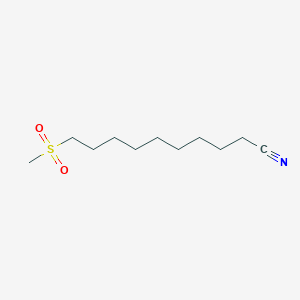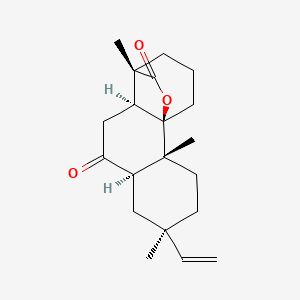
Periciazin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Periciazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: Wird hauptsächlich zur Behandlung von Schizophrenie und anderen psychotischen Störungen eingesetzt.
Industrie: Wird in der pharmazeutischen Industrie zur Herstellung von Antipsychotika eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als zentraler adrenerger Blocker wirkt und den D1-Dopaminrezeptor antagonisiert . Diese Wirkung tritt hauptsächlich in den subkortikalen Bereichen des Gehirns auf und führt zu einer Verringerung der pathologischen Erregung und affektiven Spannung bei psychotischen Patienten . Darüber hinaus hat this compound adrenolytische, anticholinerge, metabolische und endokrine Wirkungen .
Ähnliche Verbindungen:
Chlorpromazin: Ein weiteres Phenothiazin-Antipsychotikum zur Behandlung von Schizophrenie und anderen psychiatrischen Störungen.
Fluphenazin: Ein Phenothiazin, das für die langfristige Neuroleptika-Therapie verwendet wird.
Thioridazin: Wird zur Behandlung von Schizophrenie und generalisierter Angststörung eingesetzt.
Einzigartigkeit von this compound: this compound zeichnet sich durch ein relativ geringes Risiko für extrapyramidale Nebenwirkungen im Vergleich zu anderen typischen Antipsychotika aus . Es hat auch ein höheres Risiko, Hyperprolaktinämie und ein moderates Risiko, Gewichtszunahme und orthostatische Hypotonie zu verursachen . Seine sedativen Eigenschaften machen es besonders nützlich bei der Behandlung von schwerer Angst und Spannung .
Wirkmechanismus
Target of Action
Periciazine, a phenothiazine of the piperidine group, primarily targets the alpha adrenergic receptors and the D(1) dopamine receptor . These receptors play a crucial role in the regulation of neurotransmission, affecting various physiological functions such as mood, stress, and cognition.
Mode of Action
Periciazine is presumed to act principally in the subcortical areas of the brain. It produces what has been described as a central adrenergic blockade . This means it inhibits the function of the adrenergic receptors, thereby reducing the effects of neurotransmitters like norepinephrine and dopamine. Additionally, it exhibits antagonism of the D(1) dopamine receptor , which can modulate the release of other neurotransmitters and influence various brain functions.
Biochemical Pathways
Its action on the alpha adrenergic and d(1) dopamine receptors suggests that it may influence thenorepinephrine and dopamine pathways . These pathways are involved in a variety of physiological processes, including mood regulation, reward, and motor control.
Pharmacokinetics
Periciazine is metabolized in the liver, primarily via conjugation . It has an elimination half-life of approximately 12 hours , indicating that it remains in the body for a significant period before being excreted. This could potentially enhance its bioavailability and prolong its effects. The compound is excreted through the kidneys .
Result of Action
Periciazine has been shown to reduce pathologic arousal and affective tension in some psychotic patients, while the symptoms of abnormal mental integration are relatively unaffected . It is a sedative phenothiazine with weak antipsychotic properties . It also has adrenolytic, anticholinergic, metabolic and endocrine effects and an action on the extrapyramidal system .
Biochemische Analyse
Biochemical Properties
Periciazine interacts with various enzymes and proteins in the body. It has been shown to induce greater noradrenergic than dopaminergic blockade . Compared to chlorpromazine, Periciazine reportedly has more potent antiemetic, antiserotonin, and anticholinergic activity .
Cellular Effects
Periciazine influences cell function by reducing pathologic arousal and affective tension in some psychotic patients . The symptoms of abnormal mental integration are relatively unaffected .
Molecular Mechanism
Periciazine exerts its effects at the molecular level by producing what has been described as a central adrenergic blockade . It also has adrenolytic, anticholinergic, metabolic, and endocrine effects and an action on the extrapyramidal system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of periciazine involves the alkylation of 3-(2-cyanophenothiazin-10-yl)propyl 4-methylbenzenesulfonate with 4-piperidinol . The reaction conditions typically include the use of a suitable solvent and a base to facilitate the alkylation process .
Industrial Production Methods: Industrial production of periciazine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Periciazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen durchgeführt werden.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an der Phenothiazin-Einheit.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid und Titanosilikat-Katalysator in einem sauren Medium (pH 3,0) mit 20% Methanol.
Substitution: Verschiedene Nukleophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte:
Vergleich Mit ähnlichen Verbindungen
Chlorpromazine: Another phenothiazine antipsychotic used to treat schizophrenia and other psychiatric disorders.
Fluphenazine: A phenothiazine used for long-term neuroleptic therapy.
Thioridazine: Used to treat schizophrenia and generalized anxiety disorder.
Uniqueness of Periciazine: Periciazine is unique due to its relatively low risk of extrapyramidal side effects compared to other typical antipsychotics . It also has a higher risk of causing hyperprolactinemia and moderate risk of causing weight gain and orthostatic hypotension . Its sedative properties make it particularly useful in managing severe anxiety and tension .
Eigenschaften
IUPAC Name |
10-[3-(4-hydroxypiperidin-1-yl)propyl]phenothiazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c22-15-16-6-7-21-19(14-16)24(18-4-1-2-5-20(18)26-21)11-3-10-23-12-8-17(25)9-13-23/h1-2,4-7,14,17,25H,3,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUALIOATIOESLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045910 | |
| Record name | Periciazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Propericiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.90e-02 g/L | |
| Record name | Periciazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propericiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Pericyazine, like other phenothiazines, is presumed to act principally in the subcortical areas, by producing what has been described as a central adrenergic blockade of the alpha adrenergic receptors as well as antagonism of the D(1) dopamine receptor. | |
| Record name | Periciazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2622-26-6 | |
| Record name | Periciazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2622-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Periciazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Periciazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | periciazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Periciazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Periciazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.248 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERICIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3405M6FD73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propericiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116-117 °C, 116 - 117 °C | |
| Record name | Periciazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propericiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















